molecular formula C18H16N2O5S B11410844 7,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide

7,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide

Cat. No.: B11410844
M. Wt: 372.4 g/mol
InChI Key: NHXQQIGBSYTARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide is a chromene-based sulfonamide compound. Chromenes are a class of organic compounds known for their diverse biological activities. This particular compound has been studied for its potential inhibitory effects on carbonic anhydrase enzymes, which play a crucial role in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and active methylene compounds.

    Introduction of Sulfamoylphenyl Group: The sulfamoylphenyl group is introduced through a nucleophilic substitution reaction, where a suitable sulfamoyl chloride reacts with the chromene derivative.

    Final Functionalization:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the chromene core or the sulfamoylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activity.

    Biology: It has been investigated for its inhibitory effects on carbonic anhydrase enzymes, which are involved in processes such as respiration and acid-base balance.

    Medicine: The compound’s inhibitory activity on carbonic anhydrase enzymes makes it a potential candidate for the treatment of diseases such as glaucoma, epilepsy, and certain cancers.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide involves its interaction with carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition disrupts the enzyme’s ability to catalyze the conversion of carbon dioxide to bicarbonate, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide: This compound lacks the 7,8-dimethyl groups but retains the core structure and sulfamoylphenyl group.

    7,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide: Similar to the target compound but with slight structural variations.

Uniqueness

The presence of the 7,8-dimethyl groups in 7,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide enhances its inhibitory activity against certain carbonic anhydrase isoforms compared to similar compounds. This structural modification can lead to improved potency and selectivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H16N2O5S

Molecular Weight

372.4 g/mol

IUPAC Name

7,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)chromene-2-carboxamide

InChI

InChI=1S/C18H16N2O5S/c1-10-3-8-14-15(21)9-16(25-17(14)11(10)2)18(22)20-12-4-6-13(7-5-12)26(19,23)24/h3-9H,1-2H3,(H,20,22)(H2,19,23,24)

InChI Key

NHXQQIGBSYTARL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.